molecular formula C7H8ClN3 B13337060 5-Chloro-N-cyclopropylpyrazin-2-amine

5-Chloro-N-cyclopropylpyrazin-2-amine

Cat. No.: B13337060
M. Wt: 169.61 g/mol
InChI Key: PGJFQDNLHXMZNQ-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopropylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with a chlorine atom at position 5 and a cyclopropylamine group at position 2.

The molecular formula of 5-Chloro-N-cyclopropylpyrazin-2-amine is inferred as C₇H₈ClN₃, with a molecular weight of approximately 169.6 g/mol (calculated based on atomic composition).

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-N-cyclopropylpyrazin-2-amine

InChI

InChI=1S/C7H8ClN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

PGJFQDNLHXMZNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CN=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclopropylpyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for 5-Chloro-N-cyclopropylpyrazin-2-amine are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclopropylpyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-N-cyclopropylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Chloro-N-cyclopropylpyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Chloro-N-cyclopropylpyrazin-2-amine with analogs identified in the evidence, focusing on structural variations, molecular properties, and substituent effects:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Chloro-N-cyclopropylpyrazin-2-amine Pyrazine 5-Cl, N-cyclopropyl C₇H₈ClN₃ ~169.6 Not provided Base compound; pyrazine core with halogen and cyclopropylamine.
5-Chloro-N-cyclopropylpyrimidin-2-amine Pyrimidine 5-Cl, N-cyclopropyl C₇H₈ClN₃ ~169.6 1289385-19-8 Pyrimidine analog; distinct ring nitrogen positions alter electronic properties .
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Pyrazine 3-OCH₃, CH₂-cyclopropylamine C₉H₁₂N₃O 178.21 1353954-21-8 Methoxy group enhances lipophilicity; methyl linker increases flexibility .
2-Chloro-N-cyclopropyl-N-(3-methylsulfanylpyrazin-2-ylmethyl)acetamide Pyrazine 2-Cl, 3-SCH₃, N-cyclopropyl-acetamide C₁₀H₁₄ClN₃OS 267.76 1353952-10-9 Acetamide and methylthio groups introduce hydrogen-bonding and sulfur-mediated interactions .
5-Chloro-6-[[methyl-[(2-methylcyclopropyl)methyl]amino]methyl]-N-propylpyridin-2-amine Pyridine 5-Cl, propylamine, methylcyclopropyl C₁₅H₂₄ClN₃ 281.82 AGN-PC-0ALLXE Pyridine core with branched substituents; increased steric bulk .

Key Observations:

Heterocycle Effects: Pyrazine vs. Pyridine derivatives (e.g., AGN-PC-0ALLXE) lack the dual nitrogen atoms of pyrazine, reducing aromatic electron deficiency and reactivity .

Substituent Influence: Chlorine: Present in all listed compounds, enhancing electrophilicity and resistance to oxidative metabolism. Functional Groups: Methoxy (electron-donating) and methylthio (polarizable sulfur) groups modulate solubility and interaction with hydrophobic pockets in proteins .

Molecular Weight and Complexity :

  • Acetamide-containing analogs (e.g., 1353952-10-9) have higher molecular weights and increased hydrogen-bonding capacity, which may enhance target affinity but reduce bioavailability .

Biological Activity

5-Chloro-N-cyclopropylpyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial, antibacterial, and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Chloro-N-cyclopropylpyrazin-2-amine belongs to the pyrazine family, characterized by a pyrazine ring substituted with a chlorine atom and a cyclopropyl group. Its molecular formula is C7H9ClN2C_7H_9ClN_2, and it exhibits properties that make it a candidate for further pharmacological exploration.

Antimycobacterial Activity

Research has demonstrated that compounds related to 5-Chloro-N-cyclopropylpyrazin-2-amine exhibit significant antimycobacterial activity. A study evaluating various derivatives reported the following Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis:

CompoundMIC (µg/mL)
5-Chloro-N-cyclopropylpyrazin-2-amine1.56
Other derivatives12.5 - 25

The compound demonstrated an MIC of 1.56 µg/mL, indicating potent activity against M. tuberculosis, while other derivatives exhibited higher MIC values, suggesting that structural modifications can significantly affect efficacy .

Cytotoxicity and Selectivity Index

In vitro cytotoxicity studies revealed that 5-Chloro-N-cyclopropylpyrazin-2-amine has varying levels of toxicity across different cell lines. The Selectivity Index (SI), defined as the ratio of IC50 (the concentration that inhibits cell growth by 50%) to MIC, is crucial for assessing the safety profile of the compound:

CompoundIC50 (µM)SI (IC50/MIC)
5-Chloro-N-cyclopropylpyrazin-2-amine6944.25

The SI value indicates a favorable therapeutic window, suggesting that the compound is less toxic to human cells compared to its antimycobacterial activity .

Antibacterial and Antifungal Activity

Further investigations into the antibacterial and antifungal properties revealed that derivatives of 5-Chloro-N-cyclopropylpyrazin-2-amine exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this structure showed significant inhibition against Staphylococcus aureus and Escherichia coli:

CompoundActivity TypeTarget OrganismActivity Level
P4AAntibacterialStaphylococcus aureusComparable to Ampicillin
P2BAntifungalCandida albicansComparable to Miconazole

These findings suggest that modifications in the chemical structure can enhance antimicrobial properties, making these compounds suitable candidates for further development .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of 5-Chloro-N-cyclopropylpyrazin-2-amine and its derivatives:

  • Antimycobacterial Screening : A comprehensive study screened multiple derivatives against M. tuberculosis, identifying specific structural features that enhance activity.
  • Cytotoxicity Assessment : In vitro assays were conducted on various cell lines (e.g., HepG2, CHO-K1) to determine cytotoxic effects, revealing a promising safety profile for certain derivatives.
  • Antibacterial Efficacy : The antibacterial activity was quantified using standard microbiological methods, confirming effective inhibition against common pathogens.

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